molecular formula C16H12F2N4O B2827961 6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 898623-70-6

6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2827961
CAS No.: 898623-70-6
M. Wt: 314.296
InChI Key: BEMFHBBHBGNTKY-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C16H12F2N4O and its molecular weight is 314.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potential Antibacterial Agents

The synthesis of new molecules incorporating 4-fluorobenzyl and 3-fluorophenyl groups into 1,2,4-triazin-5(4H)-one derivatives has been explored for their potential as antibacterial agents. These compounds, including variations with 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(phenoxy)phenyl, and 4-fluorophenyl groups, have shown promising antibacterial activities at concentrations around 10 µg/mL. This highlights their potential in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Antioxidant Agents

Further investigations have led to the synthesis of novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties. These compounds were derived from fluoroacylation and showed enhanced antioxidant properties. The introduction of fluorine has been beneficial in improving the antioxidant effectiveness of these molecules, making them significant in research aimed at mitigating oxidative stress-related conditions (Makki, Abdel-Rahman, & Alharbi, 2018).

Antimicrobial and Anti-HIV Properties

The synthetic approaches involving fluorine-substituted 1,2,4-triazinones have opened up avenues in developing compounds with potential antimicrobial and anti-HIV properties. Specific derivatives have shown very good anti-HIV activity, as well as significant CDK2 inhibition, indicating their potential in treating HIV and cancer. This dual activity suggests a promising future for these compounds in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).

Novel Heterobicyclic Systems as HIV-1 Inhibitors

Exploration into novel fluorine substituted isolated and fused heterobicyclic nitrogen systems bearing the 1,2,4-triazin-5-one moiety has demonstrated potential inhibitor activity towards HIV-1. These compounds, achieved through targeted synthetic strategies, underscore the versatility of 1,2,4-triazin-5-one derivatives in contributing to the development of new HIV-1 inhibitors, showcasing the compound's significance in antiviral research (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Molluscicidal Agents Against Bilharziasis Diseases

The creation of fluorine/phosphorus substituted 6-(2’-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One derivatives has opened a new avenue in the fight against Bilharziasis diseases. These compounds have shown effective molluscicidal activity against snails responsible for spreading the disease. This represents an innovative approach to controlling the spread of Bilharziasis, highlighting the diverse applications of 1,2,4-triazin-5-one derivatives in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Properties

IUPAC Name

3-(3-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-11-6-4-10(5-7-11)8-14-15(23)20-16(22-21-14)19-13-3-1-2-12(18)9-13/h1-7,9H,8H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMFHBBHBGNTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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